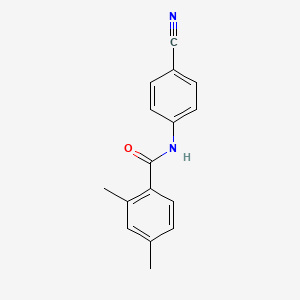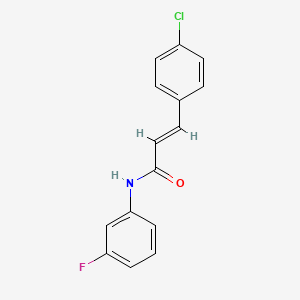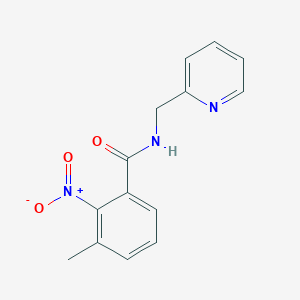
3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide, also known as MNB, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MNB belongs to the class of organic compounds known as nitrobenzamides, which are commonly used as building blocks in the synthesis of various chemicals.
Mecanismo De Acción
The mechanism of action of 3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. This compound also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and proliferation, and reduction of beta-amyloid plaque accumulation in the brain. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide in lab experiments is its high potency and specificity for its target enzymes and signaling pathways. However, one limitation of using this compound is its potential toxicity, as high concentrations of this compound may cause cell death in non-cancerous cells.
Direcciones Futuras
There are several future directions for research on 3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide, including its potential use in combination with other therapeutic agents for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, the development of new synthesis methods for this compound may lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide can be synthesized through a multi-step process involving the reaction of 3-methyl-2-nitrobenzoic acid with 2-pyridinemethanol and thionyl chloride. The resulting intermediate is then treated with N,N-dimethylformamide and triethylamine to yield this compound.
Aplicaciones Científicas De Investigación
3-methyl-2-nitro-N-(2-pyridinylmethyl)benzamide has been studied for its potential use in treating various diseases, including cancer and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
Propiedades
IUPAC Name |
3-methyl-2-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10-5-4-7-12(13(10)17(19)20)14(18)16-9-11-6-2-3-8-15-11/h2-8H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAOABNZHCGVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC2=CC=CC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882190.png)
![methyl 3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5882196.png)
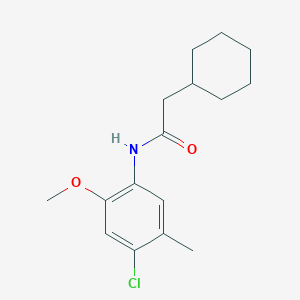
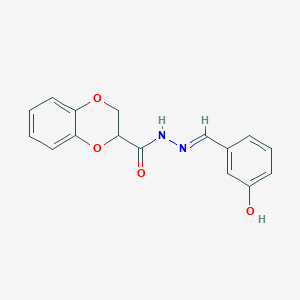
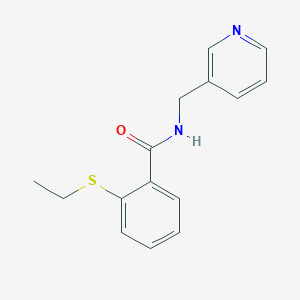

![N-[2-(hydroxymethyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5882229.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5882256.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5882264.png)
![4-[3-(4-methylphenyl)acryloyl]morpholine](/img/structure/B5882273.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5882280.png)

